D-proline D-proline D-proline is the D-enantiomer of proline. It has a role as a mouse metabolite. It is a D-alpha-amino acid and a proline. It is a conjugate base of a D-prolinium. It is a conjugate acid of a D-prolinate. It is an enantiomer of a L-proline. It is a tautomer of a D-proline zwitterion.
D-proline is an isomer of the naturally occurring amino acid, L-Proline. D-amino acids have been found in relatively high abundance in human plasma and saliva. These amino acids may be of bacterial origin, but there is also evidence that they are endogenously produced through amino acid racemase activity.
D-proline is a natural product found in Antirrhinum majus, Homo sapiens, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 344-25-2
VCID: VC21541712
InChI: InChI=1S/C5H9NO2/c7-5(8)4-2-1-3-6-4/h4,6H,1-3H2,(H,7,8)/t4-/m1/s1
SMILES: C1CC(NC1)C(=O)O
Molecular Formula: C5H9NO2
Molecular Weight: 115.13 g/mol

D-proline

CAS No.: 344-25-2

Cat. No.: VC21541712

Molecular Formula: C5H9NO2

Molecular Weight: 115.13 g/mol

* For research use only. Not for human or veterinary use.

D-proline - 344-25-2

CAS No. 344-25-2
Molecular Formula C5H9NO2
Molecular Weight 115.13 g/mol
IUPAC Name (2R)-pyrrolidine-2-carboxylic acid
Standard InChI InChI=1S/C5H9NO2/c7-5(8)4-2-1-3-6-4/h4,6H,1-3H2,(H,7,8)/t4-/m1/s1
Standard InChI Key ONIBWKKTOPOVIA-SCSAIBSYSA-N
Isomeric SMILES C1C[C@@H](NC1)C(=O)O
SMILES C1CC(NC1)C(=O)O
Canonical SMILES C1CC(NC1)C(=O)O
Melting Point 221 °C

Chemical Structure and Properties

Molecular Structure

D-proline has the molecular formula C5H9NO2 and a molecular weight of 115.13 g/mol . Structurally, it contains a pyrrolidine ring (a five-membered ring with four carbon atoms and one nitrogen atom) with a carboxylic acid group attached to the carbon adjacent to the nitrogen. What distinguishes D-proline from L-proline is the spatial orientation of the carboxylic acid group relative to the pyrrolidine ring, resulting in its R-configuration at the α-carbon.

Physical Properties

D-proline typically appears as a white to yellowish-brown crystalline powder . It demonstrates high solubility in water (>1000 g/L at 20°C) but is only slightly soluble in methanol . The compound is hygroscopic, requiring storage under inert atmosphere conditions to maintain its integrity.

One of the defining characteristics of D-proline is its optical activity. It exhibits dextrorotatory properties with a specific rotation [α]22/D of +85.0° (c = 4 in H2O) . This optical rotation is a critical parameter for assessing the purity of D-proline samples and distinguishing it from its L-enantiomer, which shows levorotatory behavior.

Table 1: Physical Properties of D-Proline

PropertyValue
AppearanceWhite to yellow to pale brown powder
Molecular Weight115.13 g/mol
Melting Point223°C (with decomposition)
Boiling Point215.41°C (approximate)
Optical Rotation[α]22/D +85.0° (c = 4 in H2O)
Density1.36 g/cm³
Water Solubility>1000 g/L at 20°C
pKa1.952 (at 25°C)

Biological Significance

D-amino acids, including D-proline, have been detected in various biological systems. While L-amino acids predominate in most proteins, D-amino acids serve specialized functions in certain organisms and biological processes. Research indicates that D-amino acids are present in human plasma and other body fluids, suggesting potential physiological roles that are still being elucidated .

The patent information indicates that certain kidney diseases are related to D-amino acid levels in the human body, highlighting the potential significance of D-proline in disease pathology . Understanding the relationship between D-proline concentrations and physiological or pathological conditions could provide insights into disease mechanisms and potential therapeutic approaches.

Research on D-amino acids, including D-proline, has important implications for understanding various physiological mechanisms, disease pathogenic factors, and aging processes . These compounds may serve as biomarkers for specific conditions or play active roles in certain biochemical pathways that affect human health.

Synthesis Methods

Traditional Approaches

Historically, D-proline has been obtained through resolution of racemic mixtures. This approach typically involves preparing racemic proline through chemical synthesis and then separating the D and L enantiomers. Chemical resolution is one of the most common methods, where racemic amino acids react with optically active bases or acids to form diastereomeric salts . These diastereomers have different physical properties, allowing for separation through techniques such as crystallization. After separation, the desired D-proline is liberated from its salt form.

Patent-Described Synthesis Method

A more recent and efficient method for D-proline synthesis is described in Chinese patent CN107827802B. This process offers advantages over traditional resolution methods, potentially providing higher yields and purity. The patented synthesis involves two main steps:

Step 1: Asymmetric catalytic hydrogenation

  • Pyrrolidine-2-formaldehyde is dissolved in an organic solvent

  • The catalyst (R)-SpiroPAP-Me-Ir and potassium tert-butoxide are added

  • The reaction occurs under specific conditions (20-25°C, 2-4MPa, 3-5 hours)

  • This results in the formation of an intermediate compound

Step 2: Oxidation reaction

  • An oxidant (potassium permanganate or potassium dichromate) is added to the intermediate

  • The oxidation reaction produces D-proline

  • The reaction occurs at 15-20°C for 2-4 hours

This method is notable for its efficiency, with the patent reporting a yield of 95.65% and an enantiomeric excess (ee) value of 99% in one example . The high ee value indicates excellent stereoselectivity, producing D-proline with minimal L-proline contamination.

Table 2: Key Parameters for Patented D-Proline Synthesis

ParameterValue
Molar Ratio (Pyrrolidine-2-formaldehyde:Catalyst:Potassium tert-butoxide)1:0.001-0.0001:0.1-0.2
Volume Ratio (Pyrrolidine-2-formaldehyde:Organic Solvent)1:5-10
Hydrogenation Reaction Temperature20-25°C
Hydrogenation Reaction Pressure2-4MPa
Hydrogenation Reaction Time3-5 hours
Oxidation Reaction Temperature15-20°C
Oxidation Reaction Time2-4 hours
Reported Yield95.65%
Enantiomeric Excess (ee)99%

Enzymatic Methods

Beyond chemical synthesis, enzymatic approaches for D-proline production have been explored. These methods typically employ racemases or other enzymes that can convert L-proline to D-proline or directly synthesize D-proline from precursors. Enzymatic methods offer the advantages of mild reaction conditions and potential for high stereoselectivity, though they may face challenges related to enzyme stability and reaction scale-up.

Applications of D-Proline

Pharmaceutical Applications

D-proline has significant value in pharmaceutical research and development. The research on D-amino acids, including D-proline, has important implications for understanding physiological mechanisms, disease pathogenic factors, and aging processes . Additionally, D-proline can be used for synthesizing beta-lactam antibiotics and physiologically active peptides .

The distinct three-dimensional structure of D-proline makes it useful in designing peptide-based drugs with enhanced stability against enzymatic degradation. Incorporating D-amino acids like D-proline into peptide therapeutics can extend their half-life in biological systems, improving their pharmacological properties.

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